Decyl-beta-D-maltopyranoside

Description

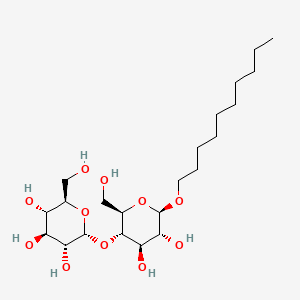

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415345 | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-09-5 | |

| Record name | Decyl β-D-maltopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82494-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decyl-β-D-maltopyranoside (DDM): A Comprehensive Technical Guide for Protein Studies

This guide provides an in-depth exploration of the physicochemical properties and applications of Decyl-β-D-maltopyranoside (DDM), a non-ionic detergent pivotal for the study of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale to empower experimental design and interpretation.

Introduction: The Challenge of Membrane Proteins and the Role of DDM

Membrane proteins, integral to cellular function and comprising a significant portion of drug targets, present a formidable challenge for biochemical and structural analysis due to their hydrophobic nature.[1][2] Their extraction from the native lipid bilayer and stabilization in a soluble form are critical prerequisites for further study. The choice of detergent is paramount in this process, as it must mimic the native membrane environment to maintain the protein's structural integrity and biological activity.[3]

Decyl-β-D-maltopyranoside (DM), a milder member of the alkyl maltoside family, has emerged as a valuable tool in this context.[4] Its gentle, non-denaturing properties make it particularly suitable for the solubilization and purification of sensitive membrane proteins.[5] This guide will delve into the specific attributes of DDM that make it a detergent of choice for a wide range of applications, from initial extraction to sophisticated structural biology techniques.

Physicochemical Properties of Decyl-β-D-maltopyranoside

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical characteristics. Understanding these properties is crucial for optimizing experimental conditions.

| Property | Value | Source(s) |

| Synonyms | n-Decyl-β-D-maltoside, Decyl Maltoside, DM | [6] |

| Molecular Formula | C₂₂H₄₂O₁₁ | [6][7][8] |

| Molecular Weight | 482.6 g/mol | [6][7] |

| CAS Number | 82494-09-5 | [6][8] |

| Appearance | White to off-white crystalline powder | [8] |

| Critical Micelle Concentration (CMC) | ~1.8 mM in H₂O | [6][9][10] |

| Aggregation Number | ~69 in H₂O | [9][11][12] |

| Solubility | ≥ 20% in water at 20°C | [9][11] |

The relatively high Critical Micelle Concentration (CMC) of DDM, compared to its longer-chain counterpart Dodecyl-β-D-maltopyranoside (DDM), is a key attribute. This property can be advantageous for detergent removal during the final stages of purification or in preparation for downstream applications where the presence of micelles might be disruptive.

Core Applications in Protein Studies

DDM's unique properties lend themselves to a variety of critical applications in the study of membrane proteins.

Membrane Protein Extraction and Solubilization

The primary application of DDM is the gentle extraction of proteins from the cell membrane.[5] At concentrations above its CMC, DDM monomers assemble into micelles that can disrupt the lipid bilayer and encapsulate the hydrophobic transmembrane domains of the protein, effectively transitioning it into a soluble protein-detergent complex.

The choice of DDM is often favored for proteins that are sensitive to harsher detergents. Its non-ionic nature and maltose headgroup contribute to its mildness, which helps in preserving the native conformation and activity of the solubilized protein.[1][2]

Protein Stabilization

Once extracted, maintaining the stability of the membrane protein in an aqueous environment is crucial. DDM micelles provide a protective, membrane-mimicking environment that shields the hydrophobic surfaces of the protein from the bulk solvent, thereby preventing aggregation and denaturation.[5][8] This stabilization is essential for subsequent purification steps and functional assays.

Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

DDM has been successfully employed in the structural determination of membrane proteins. While the larger micelle size of detergents like DDM can sometimes hinder crystal formation, the smaller and more defined micelles of DDM can be beneficial.[13]

In the context of cryo-EM, the choice of detergent is critical as it can influence particle orientation and ice thickness.[14][15] While DDM is a widely used detergent for the initial extraction of membrane proteins for cryo-EM studies, it is often exchanged for other detergents or amphiphilic systems prior to vitrification to optimize sample quality.[4] The combination of DDM with cholesterol analogues like cholesteryl hemisuccinate (CHS) has also been shown to improve the stability of eukaryotic membrane proteins for structural studies.[14]

Experimental Protocols: A Practical Guide

The following sections provide standardized, yet adaptable, protocols for the application of DDM in membrane protein research.

Workflow for Membrane Protein Extraction

This workflow outlines the key steps for the solubilization of a target membrane protein from E. coli membranes.

Caption: Workflow for membrane protein extraction using DDM.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest E. coli cells expressing the target membrane protein.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

-

Lyse the cells using a high-pressure homogenizer or sonication.[16]

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes) to remove cell debris and inclusion bodies.[17]

-

Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

-

Carefully discard the supernatant and resuspend the membrane pellet in a minimal volume of a suitable buffer.

-

-

Detergent Solubilization:

-

Determine the total protein concentration of the membrane suspension.

-

Dilute the membrane suspension to a working protein concentration (e.g., 5-10 mg/mL).

-

Add a concentrated stock solution of DDM to the membrane suspension to achieve a final concentration typically 2-5 times the CMC (e.g., 3.6 - 9.0 mM). The optimal concentration may need to be determined empirically.[18]

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

-

Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.

-

Carefully collect the supernatant, which now contains the solubilized membrane protein in DDM micelles, ready for purification.

-

Detergent Screening and Optimization

It is important to note that no single detergent is optimal for all membrane proteins.[3] Therefore, a screening process is often necessary to identify the best detergent for a specific target.

Caption: A simplified workflow for detergent screening.

For a new membrane protein, it is advisable to test a panel of detergents, including DDM, DDM, LDAO, and OG, to assess their effectiveness in solubilizing the protein of interest while maintaining its stability.[18][19]

Conclusion and Future Perspectives

Decyl-β-D-maltopyranoside is a versatile and gentle non-ionic detergent that has proven to be an invaluable tool for the study of membrane proteins. Its favorable physicochemical properties make it well-suited for a range of applications, from initial extraction and stabilization to enabling structural determination. As the field of membrane protein research continues to advance, particularly with the increasing resolution of cryo-EM, the rational selection and application of detergents like DDM will remain a cornerstone of success. Further development of novel amphiphilic molecules will undoubtedly expand the toolkit available to researchers, but the fundamental principles of gentle solubilization and stabilization embodied by DDM will continue to guide these innovations.

References

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. nbinno.com [nbinno.com]

- 3. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Anatrace.com [anatrace.com]

- 10. Anatrace.com [anatrace.com]

- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 13. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane Protein Extraction - Biochemistry [protocol-online.org]

- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 19. scholars.mssm.edu [scholars.mssm.edu]

Decyl-beta-D-maltopyranoside molecular weight and chemical formula.

An In-Depth Technical Guide to Decyl-beta-D-maltopyranoside (DM) for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Decyl-β-D-maltopyranoside in Modern Protein Science

In the intricate world of molecular biology and pharmaceutical development, the study of membrane proteins is both a frontier of discovery and a significant technical challenge. These proteins, embedded within the lipid bilayer of cells, are central to countless biological processes, including signal transduction, molecular transport, and enzymatic activity, making them prime targets for therapeutic intervention. However, their hydrophobic nature makes them notoriously difficult to extract and study in isolation. This compound (DM), a non-ionic detergent, has emerged as an indispensable tool for overcoming this hurdle.[1]

This guide provides a comprehensive overview of Decyl-β-D-maltopyranoside, detailing its fundamental chemical properties, the mechanism by which it facilitates the study of membrane proteins, and a field-proven protocol for its application. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively solubilize, stabilize, and purify membrane proteins while preserving their native structure and function.[2]

Core Physicochemical Properties of Decyl-β-D-maltopyranoside

The efficacy of Decyl-β-D-maltopyranoside stems from its specific molecular structure: a hydrophilic disaccharide (maltose) head group attached to a ten-carbon hydrophobic alkyl (decyl) tail.[3] This amphipathic nature allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous environments used in laboratory work. The key quantitative parameters that define its behavior in solution are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₄₂O₁₁ | [1][3][4][5][6] |

| Molecular Weight | 482.6 g/mol | [3][4][7] |

| CAS Number | 82494-09-5 | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Type | Non-ionic Surfactant | [2][4][8] |

| Critical Micelle Concentration (CMC) | ~1.6 - 1.8 mM (in H₂O) | [4][7][9][10] |

| Aggregation Number | ~69 | [11][12][13] |

| Synonyms | n-Decyl-β-D-maltoside, DM, Decylmaltoside | [4] |

The Mechanism of Membrane Protein Solubilization

The primary function of DM is to extract membrane proteins from the lipid bilayer and maintain them in a soluble, stable state. This process is driven by the detergent's behavior above its Critical Micelle Concentration (CMC).

Causality of Experimental Choice: Why is the CMC important? Below the CMC, detergent molecules exist as monomers in solution. Above the CMC, they spontaneously assemble into micelles, which are spherical structures where the hydrophobic tails face inward, creating a lipid-like core, and the hydrophilic heads face outward into the aqueous buffer.[6] It is this micellar form that is crucial for solubilizing membrane proteins. The concentration of the detergent must be kept above the CMC throughout an experiment to prevent the protein-detergent complexes from disassociating and the protein from aggregating.

The solubilization process can be visualized in three key stages:

-

Partitioning: DM monomers partition into the cell membrane.

-

Lysis & Mixed Micelle Formation: As the concentration in the membrane increases, the lipid bilayer becomes saturated and is eventually disrupted. The membrane fragments into smaller pieces, forming "mixed micelles" that contain lipids, detergent molecules, and the target membrane protein.

-

Stabilization: The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the DM molecules, while the hydrophilic domains of the protein remain exposed to the buffer. This protein-detergent complex is stable and soluble, allowing for further purification and analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. n-Decyl-β-D-Maltopyranoside | TargetMol [targetmol.com]

- 3. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Decyl beta-D-maltopyranoside, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 7. Anatrace.com [anatrace.com]

- 8. N-DECYL-BETA-D-MALTOPYRANOSIDE | 82494-09-5 [chemicalbook.com]

- 9. n-Decyl-β-D-maltopyranoside Detergent | AAT Bioquest [aatbio.com]

- 10. n -Decyl-b-D-maltopyranoside, Ultrol Grade - CAS 82494-09-5 - Calbiochem Non-ionic detergent designed for solubilization of membrane-bound proteins. Absorbance (1 , H2O, 260 nm):0.1. 82494-09-5 [sigmaaldrich.com]

- 11. Anatrace.com [anatrace.com]

- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

An In-Depth Technical Guide to the Structure of Decyl-β-D-maltopyranoside (DM) Micelles

This guide provides a comprehensive exploration of the structural characteristics of micelles formed by n-Decyl-β-D-maltopyranoside (DM), a non-ionic detergent pivotal in the fields of biochemistry and structural biology. We will delve into the fundamental principles of DM micellization, the detailed architecture of the resulting aggregates, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals who utilize DM for solubilizing, stabilizing, and studying membrane proteins and other hydrophobic molecules.

Introduction: The Significance of Decyl-β-D-maltopyranoside in Modern Research

N-Decyl-β-D-maltopyranoside (DM) is a glycosidic surfactant prized for its gentle, non-denaturing properties.[1][2] Its structure consists of a hydrophilic maltose headgroup and a ten-carbon hydrophobic alkyl tail.[3][4] This amphipathic nature allows DM to effectively shield the hydrophobic transmembrane domains of membrane proteins from the aqueous environment, thereby solubilizing them while preserving their native conformation and activity.[2][5][6][7] This characteristic has made DM and its longer-chain analog, Dodecyl-β-D-maltopyranoside (DDM), indispensable tools for the structural determination of membrane proteins by X-ray crystallography and cryo-electron microscopy.[2][8][9][10] Understanding the structure of the DM micelle itself is paramount, as the micelle's properties—its size, shape, and charge neutrality—directly influence the stability and behavior of the protein-detergent complex (PDC).

The Thermodynamics of Micellization

Micelle formation is a spontaneous, thermodynamically driven self-assembly process.[11] Below a specific concentration, DM molecules exist as monomers in solution. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) , at which the monomers spontaneously assemble into ordered structures called micelles.[4][12][13]

This process is primarily driven by the hydrophobic effect. The system seeks to minimize the unfavorable interactions between the hydrophobic decyl chains of the DM monomers and the surrounding water molecules. By aggregating, the monomers sequester their hydrophobic tails into a core, exposing their hydrophilic maltose headgroups to the aqueous solvent, a process that increases the overall entropy of the system.[11]

The key thermodynamic parameters, such as the Gibbs free energy, enthalpy (ΔHmic), and entropy (ΔSmic) of micellization, can be determined experimentally, often using Isothermal Titration Calorimetry (ITC).[14]

References

- 1. n-Decyl-β-D-Maltopyranoside | TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-DECYL-BETA-D-MALTOPYRANOSIDE | 82494-09-5 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 癸基 β- D -麦芽吡喃糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. fiveable.me [fiveable.me]

- 12. muser-my.com [muser-my.com]

- 13. Td nmr used to assess phase changes in surfactant solutions | Bruker [bruker.com]

- 14. mdpi.com [mdpi.com]

The Art of Disassembly: A Technical Guide to Membrane Solubilization by Decyl-β-D-maltopyranoside

Introduction: The Challenge of Membrane Protein Biology

Integral membrane proteins, the gatekeepers and communicators of the cell, are notoriously challenging subjects of biochemical and structural investigation.[1][2] Their native environment, the lipid bilayer, confers upon them a hydrophobic nature that necessitates their extraction and stabilization in an aqueous solution for detailed study.[2] This is where the science of detergents, and specifically the non-ionic detergent Decyl-β-D-maltopyranoside (DM), becomes paramount. This guide provides an in-depth exploration of the mechanism by which DM masterfully disassembles the membrane to yield stable, functional membrane protein-detergent complexes, a cornerstone of modern membrane protein research.[2][3]

Decyl-β-D-maltopyranoside: A Profile of a Gentle Solubilizer

Decyl-β-D-maltopyranoside is a glycosidic surfactant celebrated for its mild yet effective solubilizing properties.[4] Its structure, comprising a ten-carbon alkyl chain and a bulky maltose headgroup, strikes a crucial balance between hydrophobicity to disrupt the lipid bilayer and hydrophilicity to ensure solubility in aqueous buffers.[5][6] This gentle nature is instrumental in preserving the delicate tertiary and quaternary structures of membrane proteins, a common pitfall with harsher, ionic detergents.[2]

Key Physicochemical Properties of Decyl-β-D-maltopyranoside

The efficacy of a detergent is intrinsically linked to its physicochemical properties. For DM, the most critical of these is its Critical Micelle Concentration (CMC).

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₁₁ | [5][7][8] |

| Molecular Weight | 482.6 g/mol | [5][7][8] |

| Critical Micelle Concentration (CMC) in H₂O | ~1.8 mM (0.087%) | [7][9][10] |

| Aggregation Number in H₂O | ~69 | [7] |

The CMC is the concentration at which detergent monomers in solution begin to self-assemble into non-covalent aggregates known as micelles.[1] It is only at concentrations above the CMC that detergents gain the ability to solubilize membranes effectively. The relatively high CMC of DM compared to its longer-chain counterpart, Dodecyl-β-D-maltopyranoside (DDM), means that it forms smaller micelles.[10] This can be advantageous in certain structural biology applications where a smaller detergent belt around the protein is desirable.

The Three-Stage Model of Membrane Solubilization

The solubilization of a lipid bilayer by a detergent is not an instantaneous event but rather a stepwise process that can be conceptualized in a three-stage model.[11] This model provides a thermodynamic and mechanistic framework for understanding how DM transitions a highly ordered lipid bilayer into a solution of mixed micelles.

Stage 1: Partitioning and Saturation of the Bilayer

Initially, at concentrations below the CMC, DM monomers partition into the aqueous phase and the outer leaflet of the lipid bilayer.[12] As the concentration of DM increases, more monomers insert into the bilayer, leading to its saturation. This insertion perturbs the highly ordered structure of the lipid acyl chains, but the overall bilayer integrity is maintained.

Stage 2: Membrane Lysis and Formation of Mixed Micelles

As the concentration of DM surpasses its CMC, the bilayer becomes unstable. The detergent molecules, now present at a sufficiently high concentration, begin to disrupt the cooperative interactions between lipid molecules, leading to the fragmentation of the bilayer. This results in the formation of lipid-detergent mixed micelles and, crucially, protein-lipid-detergent mixed micelles.

Stage 3: Solubilization and Formation of Protein-Detergent Complexes

With a further increase in the detergent-to-lipid ratio, the native lipids surrounding the membrane protein are progressively replaced by DM molecules. The ultimate goal is to arrive at a state where the hydrophobic transmembrane domain of the protein is shielded from the aqueous environment by a belt of DM molecules, forming a stable protein-detergent complex. In some cases, a few tightly bound lipid molecules may remain associated with the protein, forming a protein-lipid-detergent complex, which can be essential for maintaining the protein's native conformation and activity.

References

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anatrace.com [anatrace.com]

- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 9. caymanchem.com [caymanchem.com]

- 10. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 11. Membrane solubilization by the non-ionic detergent triton X-100. A comparative study including model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Matrix: A Technical Guide to Decyl-β-D-maltopyranoside Solubility in Biochemical Buffers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decyl-β-D-maltopyranoside (DBM) is a non-ionic detergent indispensable for the study of membrane proteins. Its efficacy hinges on its ability to gently extract these proteins from their native lipid environment while preserving their structural and functional integrity. This guide provides an in-depth exploration of the factors governing DBM's solubility across various biochemical buffer systems. We will delve into the physicochemical principles, provide quantitative data, and offer field-proven protocols to empower researchers to optimize their experimental conditions, ensuring the successful solubilization and stabilization of membrane proteins for downstream applications.

Introduction to Decyl-β-D-maltopyranoside (DBM)

N-Decyl-β-D-maltopyranoside is a mild, non-ionic surfactant widely recognized for its exceptional emulsifying and solubilizing properties.[1] Structurally, it consists of a hydrophilic maltose headgroup and a ten-carbon alkyl (decyl) hydrophobic tail. This amphipathic nature allows DBM to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles are capable of encapsulating hydrophobic molecules, most notably the transmembrane domains of membrane proteins, thereby solubilizing them in an aqueous environment.[2]

Key properties of DBM include:

-

Critical Micelle Concentration (CMC): Approximately 1.6-1.8 mM in water.[3][5] This value is a crucial parameter, as detergents must be used at concentrations above the CMC to effectively solubilize membrane proteins.[2]

-

Aggregation Number: Approximately 69, meaning about 69 DBM molecules assemble to form a single micelle in water.[5][6]

DBM is favored in structural biology and biochemistry for its ability to maintain protein stability and activity, making it an ideal choice for researchers working on membrane dynamics, drug discovery, and protein crystallization.[1][3][7]

The Physicochemical Basis of DBM Solubility

The solubility of DBM is intrinsically linked to its behavior in aqueous solutions. As a non-ionic detergent, its solubility is primarily governed by the formation of hydrogen bonds between its hydrophilic maltose headgroups and water molecules. The hydrophobic decyl tails, on the other hand, are driven to self-associate to minimize their contact with water, a phenomenon that leads to micelle formation.

Several factors can influence this delicate balance and, consequently, the solubility and performance of DBM:

-

Temperature: Temperature can affect the solubility of DBM. While it is soluble in water, some sources recommend storing the solid, desiccated form at -20°C for long-term stability.[4][8][9] Stock solutions are typically stable for up to a week when stored at 4°C.

-

pH: DBM is generally stable within a pH range of 4-9 for a 1% solution in water.[5] Extreme pH values can potentially lead to the hydrolysis of the glycosidic bond over time, affecting the detergent's integrity.

-

Ionic Strength: The presence of salts in a buffer can influence the CMC of non-ionic detergents, though the effect is generally less pronounced than with ionic detergents.[10] High salt concentrations can affect the hydration shell of the detergent, potentially altering its solubility and micellar properties.

Impact of Common Buffer Systems on DBM Solubility

The choice of buffer is a critical experimental parameter that can significantly impact the solubility and efficacy of DBM. Different buffer components can interact with the detergent or the target protein in distinct ways.

Effect of pH and Buffer Species

-

Tris (tris(hydroxymethyl)aminomethane): Tris is a widely used buffer in protein biochemistry, typically used in the pH range of 7.1-9.1. It is generally compatible with DBM and is a common choice for membrane protein purification. For instance, a study on human GABAA receptors utilized a Tris-HCl buffer system for protein purification with a related detergent, DDM.[7]

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another popular zwitterionic buffer with a pKa around 7.5, making it ideal for maintaining physiological pH. It is considered a gentle buffer and is often used in cell lysis and protein purification protocols involving detergents.[7]

-

Phosphate-Buffered Saline (PBS): PBS is a common isotonic buffer. However, the solubility of some related detergents in PBS can be limited. For example, n-Dodecyl-β-D-maltoside's solubility in PBS (pH 7.2) is approximately 2 mg/mL.[8] While specific data for DBM in PBS is less common in initial searches, it is prudent to test solubility at the desired concentration.

-

MES (2-(N-morpholino)ethanesulfonic acid): For experiments requiring a lower pH (typically 5.5-6.7), MES is a suitable choice. Given DBM's stability down to pH 4, MES-based buffers are generally compatible.

Effect of Ionic Strength (Salts)

The addition of salts like NaCl or KCl is standard practice in many protein purification buffers to mimic physiological conditions and reduce non-specific interactions. While high salt concentrations can "salt out" proteins, they generally have a modest effect on the solubility of non-ionic detergents like DBM. The CMC of DBM is reported to be ~1.8 mM in both pure water and in the presence of 0.15M NaCl, indicating a relative insensitivity to moderate salt concentrations.[5][6]

Quantitative Solubility Data

The solubility of DBM is generally high in aqueous solutions. Technical data sheets often report a solubility of ≥ 20% (w/v) in water at 20°C, which is equivalent to 200 mg/mL.[5] This high solubility provides a wide working range for most applications.

| Buffer System | Salt Concentration | Temperature (°C) | Reported Solubility Limit (% w/v) | Reference |

| Water | 0 mM | 20 | ≥ 20% | [5] |

| Water | 0 mM | 0-5 | ≥ 20% | [6] |

| PBS (pH 7.2) | ~150 mM NaCl | Room Temp | ~0.2% (for DDM) | [3][8] |

| Tris-HCl (pH 7.5) | 150 mM NaCl | 4 | High (used at 1-2% for solubilization) | [7] |

| HEPES (pH 7.5) | 150 mM NaCl | 4 | High (used at 1-2% for solubilization) | [7] |

Note: Data for DDM (n-Dodecyl-β-D-maltoside), a closely related detergent, is included for comparison where specific DBM data is limited. Researchers should always perform pilot tests to confirm solubility in their specific buffer system.

Experimental Protocols

Protocol for Preparing a DBM Stock Solution

This protocol describes the preparation of a 10% (w/v) DBM stock solution, a common starting point for most applications.

Materials:

-

n-Decyl-β-D-maltopyranoside (high purity powder)[4]

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tube or glass bottle

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: Accurately weigh 1.0 g of DBM powder and transfer it to a clean, sterile container.

-

Initial Dissolution: Add 8 mL of high-purity water to the container.

-

Mixing: Place a magnetic stir bar in the container and stir at room temperature. DBM should dissolve to form a clear, colorless solution.[11] Gentle warming (to ~30°C) can be used to expedite dissolution, but avoid excessive heat.

-

Final Volume: Once fully dissolved, adjust the final volume to 10 mL with high-purity water.

-

Sterilization (Optional): If required for downstream applications, filter the solution through a 0.22 µm sterile filter.

-

Storage: Store the stock solution at 2-8°C. It is recommended to use the solution within one week for optimal performance. For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option, though repeated freeze-thaw cycles should be avoided.[12]

Workflow for Buffer System Selection

Choosing the right buffer is crucial for success. The following workflow provides a logical approach to selecting an appropriate buffer system for your specific membrane protein and application.

Caption: Workflow for selecting an optimal buffer system for DBM applications.

Visualizing DBM-Mediated Protein Solubilization

The primary function of DBM is to create a micellar environment that mimics the lipid bilayer, thereby stabilizing the membrane protein in solution.

Caption: DBM micelles extracting a membrane protein from the lipid bilayer.

Troubleshooting Common Solubility Issues

-

Cloudy Solution or Precipitation: This may indicate that the DBM concentration is too low, the buffer conditions are suboptimal, or the temperature is too low. Ensure the DBM concentration is well above the CMC. Consider adjusting the pH or ionic strength. Gentle warming can sometimes help, but be mindful of protein stability.

-

Protein Aggregation: Even when DBM is soluble, the target protein may aggregate. This could be due to an inappropriate buffer choice that affects protein stability. Screening a panel of buffers with different pH values and additives (like glycerol or cholesterol analogs) can help identify stabilizing conditions.[7]

-

Incomplete Solubilization: If membrane protein extraction is inefficient, consider increasing the DBM concentration (e.g., from 1% to 2% w/v) or optimizing the solubilization time and temperature.

Conclusion

Decyl-β-D-maltopyranoside is a powerful tool for membrane protein research, but its successful application depends on a thorough understanding of its solubility and behavior in different buffer systems. By carefully considering the effects of pH, ionic strength, and temperature, and by following systematic protocols for solution preparation and buffer selection, researchers can create an optimal environment for solubilizing and stabilizing their protein of interest. This guide serves as a foundational resource to navigate the complexities of working with DBM, ultimately enabling the acquisition of high-quality data in structural and functional studies of membrane proteins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2011008528A2 - Compositions and methods for membrane protein detergent stability screen - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. デシルβ-D-マルトピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. Anatrace.com [anatrace.com]

- 7. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.anatrace.com [cdn.anatrace.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

Navigating the Nomenclature: A Guide to the Synonyms and Alternative Names for Decyl-β-D-maltopyranoside

A Technical Reference for Researchers and Drug Development Professionals

In the landscape of biochemistry and pharmacology, precision in language is paramount. The non-ionic detergent, Decyl-β-D-maltopyranoside, is a cornerstone reagent for the solubilization, stabilization, and structural analysis of membrane proteins.[1][2] Its gentle yet effective properties have made it indispensable in the study of GPCRs, ion channels, and other critical drug targets.[3][4] However, the variety of names used to identify this compound in literature, patents, and supplier catalogs can be a source of confusion. This guide provides a comprehensive overview of the synonyms and alternative names for Decyl-β-D-maltopyranoside, elucidating the rationale behind the nomenclature and empowering researchers to navigate the scientific literature with confidence.

Deconstructing the Core Chemical Name

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this detergent is decyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside .[3][5] This formal designation, while descriptive, is often abbreviated for convenience. Let's break down the components of the more commonly used name, Decyl-β-D-maltopyranoside :

-

Decyl : This prefix indicates the presence of a ten-carbon alkyl chain (C10H21), which forms the hydrophobic "tail" of the detergent molecule. This lipophilic tail is crucial for disrupting the lipid bilayer of cell membranes and interacting with the hydrophobic regions of membrane proteins.

-

β (beta) : This designation refers to the stereochemistry of the anomeric carbon of the glucose unit directly attached to the decyl group. Specifically, it indicates that the decyloxy group is on the same side of the ring as the C6 hydroxymethyl group.

-

D : This denotes the stereochemical configuration of the chiral center furthest from the anomeric carbon in the glucose rings, belonging to the D-series of carbohydrates.

-

Maltopyranoside : This part of the name signifies that the hydrophilic "head" of the detergent is composed of maltose, a disaccharide made of two α-1,4 linked D-glucose units in their pyranose (six-membered ring) form.

A Landscape of Synonyms and Abbreviations

In practice, a variety of shorthand names and synonyms for Decyl-β-D-maltopyranoside are used interchangeably in scientific literature and commercial products. Understanding these variations is key to conducting thorough literature searches and sourcing the correct reagents.

Commonly Encountered Synonyms:

| Synonym/Alternative Name | Notes |

| n-Decyl-β-D-maltopyranoside | The 'n-' prefix specifies a "normal" or straight-chain decyl group, which is the standard form.[3] |

| Decyl-β-D-maltoside | A slightly shortened version where "pyrano" is omitted, but still clearly refers to the same molecule. |

| Decylmaltoside | A further simplification, often used when the stereochemistry is implied or not the primary focus.[3] |

| DM | A common two-letter abbreviation, though it can be ambiguous and should be defined upon first use in a document.[6] |

| 1-O-Decyl-beta-D-maltoside | This name explicitly indicates the decyl group is attached to the oxygen at the anomeric carbon (C1) of the first glucose unit.[2] |

The CAS (Chemical Abstracts Service) number for Decyl-β-D-maltopyranoside is 82494-09-5 , which serves as a unique and unambiguous identifier across different naming conventions and suppliers.[1][3][6][7]

Visualizing the Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various synonyms, providing a clear visual reference.

Caption: Relationship between the core name and its common synonyms.

A Note on Related Compounds: The Importance of Alkyl Chain Length

It is crucial for researchers to distinguish Decyl-β-D-maltopyranoside from its close relatives, which differ in the length of their alkyl chains. A prominent example is n-Dodecyl-β-D-maltopyranoside (DDM) , which has a twelve-carbon (dodecyl) chain instead of a ten-carbon one.[4][8][9][10][11][12] DDM is also a widely used non-ionic detergent with its own distinct properties, such as a lower critical micelle concentration (CMC).[4] Mistaking one for the other can have significant consequences for experimental outcomes. Always verify the CAS number to ensure the correct reagent is being used.

Experimental Protocol: Verifying Detergent Identity and Purity

Ensuring the identity and purity of Decyl-β-D-maltopyranoside is critical for reproducible experimental results. While mass spectrometry and NMR spectroscopy are definitive methods for structural confirmation, a simple and accessible technique for routine verification is High-Performance Liquid Chromatography (HPLC).

Step-by-Step HPLC Analysis:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a certified reference standard of Decyl-β-D-maltopyranoside.

-

Dissolve the standard in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

-

-

Sample Preparation:

-

Prepare the experimental sample of Decyl-β-D-maltopyranoside at the same concentration as the standard.

-

-

HPLC System and Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile is commonly used. For example, a linear gradient from 80% water/20% acetonitrile to 20% water/80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is ideal for detecting non-chromophoric compounds like detergents.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard and the sample.

-

Compare the retention time of the major peak in the sample chromatogram to that of the standard. A matching retention time provides strong evidence of the compound's identity.

-

Assess the purity of the sample by integrating the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99% is often required for sensitive applications.

-

Conclusion

A thorough understanding of the various names for Decyl-β-D-maltopyranoside is essential for any researcher working with membrane proteins. By familiarizing themselves with the IUPAC name, common synonyms, and abbreviations, scientists can avoid ambiguity in their research and communication. Furthermore, employing straightforward analytical techniques like HPLC allows for the confident verification of the identity and purity of this critical reagent, ensuring the integrity and reproducibility of their experimental work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. n-Decyl-β-D-Maltopyranoside | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 7. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 8. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. 正十二烷基β-D-麦芽糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. n-dodecyl-b-D-maltoside powder 99 TLC Avanti Lipids [sigmaaldrich.com]

- 12. Dodecyl b-D-maltopyranoside | 69227-93-6 | DD06199 [biosynth.com]

Decyl-β-D-maltopyranoside: A Technical Guide to its Application as a Mild Non-ionic Detergent in Membrane Protein Research

This guide provides an in-depth technical analysis of Decyl-β-D-maltopyranoside (DM), a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals. We will explore its classification as a mild detergent and provide practical, field-proven insights into its application for the solubilization, purification, and stabilization of membrane proteins.

The Critical Role of Detergents in Membrane Protein Research

Membrane proteins are integral to numerous cellular processes, acting as channels, transporters, receptors, and enzymes. However, their hydrophobic nature makes them notoriously difficult to study in aqueous environments. Detergents are amphipathic molecules that are essential for extracting these proteins from their native lipid bilayer and maintaining their solubility and structural integrity in solution. The choice of detergent is paramount, as it can significantly impact the protein's stability, activity, and suitability for downstream applications such as structural biology and functional assays.

Detergents are broadly classified based on the nature of their polar head group: ionic, non-ionic, and zwitterionic. Ionic detergents, such as Sodium Dodecyl Sulfate (SDS), possess a charged head group and are generally considered "harsh" due to their propensity to disrupt not only lipid-lipid and lipid-protein interactions but also protein-protein interactions, often leading to denaturation.[1] In contrast, non-ionic detergents have uncharged, hydrophilic head groups and are classified as "mild" because they primarily disrupt lipid-lipid and lipid-protein interactions, thereby preserving the native structure and function of the protein.[1]

Decyl-β-D-maltopyranoside (DM): A Mild Detergent of Choice

Decyl-β-D-maltopyranoside, a member of the alkyl maltoside family, is a non-ionic detergent highly favored for its gentle and effective solubilization properties. Its structure consists of a hydrophilic maltose headgroup and a ten-carbon alkyl chain (decyl) as its hydrophobic tail. This chemical structure is key to its classification as a mild detergent.

Physicochemical Properties of Decyl-β-D-maltopyranoside

A thorough understanding of a detergent's physicochemical properties is crucial for designing effective experimental protocols. The key parameters for DM are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 482.56 g/mol | [2] |

| Chemical Formula | C₂₂H₄₂O₁₁ | |

| Detergent Class | Non-ionic | |

| Critical Micelle Concentration (CMC) | ~1.8 mM | [3][4] |

| Aggregation Number | ~69 | |

| Micelle Molecular Weight | ~40 kDa | [3] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | -20°C | [2] |

The Critical Micelle Concentration (CMC) is a fundamental property of any detergent. It is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, ordered structures called micelles. For effective membrane protein solubilization, the detergent concentration must be significantly above its CMC.[5][6]

The Verdict: Mild, Not Harsh

Decyl-β-D-maltopyranoside is unequivocally considered a mild non-ionic detergent. This classification is based on its mechanism of action and extensive empirical evidence.

Mechanism of "Mild" Solubilization

The "mildness" of DM stems from its ability to gently extract membrane proteins from the lipid bilayer while preserving their native conformation and biological activity. Non-ionic detergents like DM are effective at disrupting the interactions between lipids and between lipids and proteins, but they are less prone to breaking the crucial protein-protein interactions that maintain a protein's tertiary and quaternary structure.[1] Harsh detergents, such as the anionic detergent SDS, are known to denature proteins by disrupting these internal protein structures. While SDS is a powerful solubilizing agent, it often leads to a loss of protein function. In contrast, the use of non-ionic surfactants like dodecyl maltoside can even induce the refolding of proteins that have been denatured by SDS.[7]

The process of membrane protein solubilization by a mild detergent like DM can be visualized as a stepwise integration of detergent monomers into the lipid bilayer, followed by the formation of mixed micelles containing protein, lipid, and detergent.

Caption: Mechanism of membrane protein solubilization by Decyl-β-D-maltopyranoside.

Experimental Protocol: Solubilization and Purification of a His-tagged Membrane Protein

This protocol provides a general framework for the solubilization and subsequent affinity purification of a histidine-tagged membrane protein using Decyl-β-D-maltopyranoside. It is crucial to note that optimization of parameters such as detergent concentration, protein-to-detergent ratio, temperature, and incubation time is often necessary for each specific protein.[6]

Materials

-

Cell paste expressing the target His-tagged membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail

-

Solubilization Buffer: Lysis Buffer containing a specific concentration of Decyl-β-D-maltopyranoside (e.g., 1-2% w/v)

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and DM at a concentration just above its CMC (e.g., 0.05% w/v)

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, and DM at a concentration just above its CMC (e.g., 0.05% w/v)

-

Ni-NTA affinity resin

-

Ultracentrifuge and appropriate rotor

-

Homogenizer or sonicator

Step-by-Step Methodology

-

Cell Lysis and Membrane Preparation:

-

Resuspend the cell paste in ice-cold Lysis Buffer.

-

Disrupt the cells using a homogenizer or sonicator on ice.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

-

-

Membrane Solubilization:

-

Determine the total protein concentration of the membrane suspension.

-

Add Solubilization Buffer to the membrane suspension to achieve a final DM concentration typically between 1% and 2% (w/v). The detergent-to-protein ratio is a critical parameter to optimize, with starting ratios often between 10:1 and 20:1.[8]

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation). Overnight solubilization at 4°C can also be attempted if not detrimental to the protein.[8]

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Affinity Purification:

-

Equilibrate the Ni-NTA resin with Wash Buffer.

-

Incubate the solubilized protein supernatant with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

-

Load the resin-supernatant slurry onto a chromatography column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. It is essential to maintain the detergent concentration above the CMC in all buffers to prevent protein aggregation.[6]

-

Elute the His-tagged membrane protein from the resin using Elution Buffer.

-

Collect the eluted fractions and analyze them by SDS-PAGE and Western blot to confirm the presence and purity of the target protein.

-

Caption: Workflow for membrane protein purification using Decyl-β-D-maltopyranoside.

Conclusion

Decyl-β-D-maltopyranoside is a cornerstone detergent in modern membrane protein research. Its classification as a mild, non-ionic detergent is well-supported by its chemical properties and a vast body of scientific literature. By gently extracting membrane proteins from their native environment and preserving their structural and functional integrity, DM enables a wide range of downstream applications, from biophysical characterization to high-resolution structure determination. The provided experimental framework serves as a robust starting point for researchers to harness the power of this versatile detergent in their own investigations.

References

- 1. agscientific.com [agscientific.com]

- 2. 癸基 β- D -麦芽吡喃糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Micellar Properties of n-Decyl-β-D-maltopyranoside (DM)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Detergents in Membrane Protein Science

n-Decyl-β-D-maltopyranoside, a non-ionic detergent commonly referred to as DM, stands as a vital tool in the challenging field of membrane protein research. Its utility in solubilizing, stabilizing, and purifying these notoriously difficult proteins for structural and functional studies is well-established. The behavior of DM in aqueous solutions, specifically its propensity to self-assemble into micelles above a certain concentration, is fundamental to its function. This guide provides a detailed exploration of two key micellar characteristics of DM: its aggregation number (Nagg) and micelle size. Understanding these parameters is not merely academic; it is paramount for the rational design of experiments, ensuring the integrity of the protein-detergent complex, and ultimately, the acquisition of high-quality, reproducible data.

This document moves beyond a simple recitation of values. As a senior application scientist, the aim is to provide a cohesive narrative grounded in biophysical principles and field-proven insights. We will delve into the causality behind experimental choices and present methodologies that are inherently self-validating. Every piece of data and every protocol is supported by authoritative sources to ensure the highest degree of scientific integrity.

Section 1: Physicochemical Profile of n-Decyl-β-D-maltopyranoside (DM)

DM is an amphiphilic molecule, possessing a hydrophilic maltose headgroup and a hydrophobic decyl (C10) alkyl chain. This dual nature drives its self-assembly in aqueous environments. Below a specific concentration, DM exists predominantly as monomers. However, as the concentration increases, a threshold is reached where the monomers spontaneously associate to form micelles. This critical concentration is known as the Critical Micelle Concentration (CMC).

The formation of micelles is an entropically driven process, sequestering the hydrophobic tails from water and presenting the hydrophilic headgroups to the solvent. This creates a microenvironment that can encapsulate the transmembrane domains of membrane proteins, effectively solubilizing them from the lipid bilayer.

Key Micellar Parameters of DM

The aggregation number and micelle size of a detergent are not fixed values but are influenced by experimental conditions such as temperature, buffer composition, and ionic strength. The following table summarizes the key physicochemical properties of DM, compiled from reputable sources.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 482.6 g/mol | - | --INVALID-LINK--, --INVALID-LINK-- |

| Critical Micelle Concentration (CMC) | ~1.8 mM (0.087%) | In H₂O | --INVALID-LINK--, --INVALID-LINK-- |

| ~1.8 mM | In 0.15M NaCl | --INVALID-LINK--, --INVALID-LINK-- | |

| Aggregation Number (Nagg) | ~69 | In H₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Micelle Molecular Weight | ~33,300 Da | Calculated (Nagg x MW) | - |

It is crucial to distinguish n-Decyl-β-D-maltopyranoside (DM, C10) from its longer alkyl chain counterpart, n-Dodecyl-β-D-maltopyranoside (DDM, C12). DDM exhibits a significantly lower CMC (~0.17 mM) and a higher aggregation number (~78-149), resulting in larger micelles.[1][2] This underscores the importance of selecting the appropriate detergent based on the specific requirements of the membrane protein and the intended downstream application.

Section 2: The Process of Micellization

The transition from a solution of detergent monomers to one containing micelles is a dynamic equilibrium. This process can be visualized as a cooperative assembly, where the hydrophobic effect is the primary driving force.

Caption: Cooperative self-assembly of DM monomers into a micelle above the CMC.

Section 3: Experimental Determination of Aggregation Number and Micelle Size

Several biophysical techniques can be employed to determine the aggregation number and size of detergent micelles. Each method relies on different physical principles and provides complementary information. The choice of technique often depends on the available instrumentation and the specific questions being addressed.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the time-dependent fluctuations in the intensity of scattered light. These fluctuations are caused by the Brownian motion of particles in solution. Smaller particles move more rapidly, leading to faster fluctuations. By analyzing the correlation of the scattered light intensity over time, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) of the micelles can then be calculated using the Stokes-Einstein equation.

-

Sample Preparation:

-

Prepare a stock solution of DM in the desired buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) at a concentration well above the CMC (e.g., 10-20 mM). It is critical to use high-purity water and buffer components to minimize particulate contamination.

-

Filter the detergent solution through a 0.1 µm or 0.02 µm syringe filter directly into a clean, dust-free cuvette. This step is crucial to remove any dust or aggregates that would otherwise dominate the scattering signal.

-

-

Instrument Setup:

-

Set the instrument to the appropriate temperature, typically 20-25°C.

-

Allow the sample to equilibrate thermally within the instrument for at least 5-10 minutes.

-

-

Data Acquisition:

-

Perform multiple measurements (e.g., 10-15 runs of 10-20 seconds each) to ensure reproducibility.

-

The instrument's software will generate a correlation function.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the distribution of diffusion coefficients.

-

The software will then calculate the hydrodynamic radius (Rh) and provide a polydispersity index (PDI), which is a measure of the width of the size distribution. For detergent micelles, a low PDI (<0.2) is expected, indicating a relatively monodisperse sample.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful combination of techniques that separates molecules based on their hydrodynamic volume (SEC) and then measures their molar mass and size in solution (MALS). This method provides an absolute measurement of the micellar molecular weight, from which the aggregation number can be directly calculated.

Caption: Workflow for determining micelle properties using SEC-MALS.

-

System Equilibration:

-

Equilibrate the SEC column and all detectors with the mobile phase (the same buffer used for sample preparation) until stable baselines are achieved for the UV, MALS, and refractive index (RI) detectors. The mobile phase must contain DM at a concentration equal to or greater than its CMC to prevent micelle dissociation on the column.

-

-

Sample Injection:

-

Inject a filtered sample of DM at a concentration significantly above the CMC (e.g., 5-10 mM).

-

-

Data Collection:

-

As the sample elutes from the column, the detectors continuously collect data. The UV detector will show a peak corresponding to the detergent (if it has a chromophore, though DM's is weak), the MALS detector measures the scattered light at multiple angles, and the RI detector measures the change in refractive index due to the concentration of the eluting species.

-

-

Data Analysis:

-

The MALS and RI data are combined to calculate the absolute molar mass at every point across the elution peak using the Zimm plot formalism.

-

The aggregation number (Nagg) is then calculated by dividing the measured micellar molecular weight by the molecular weight of a single DM monomer (482.6 g/mol ).

-

Analytical Ultracentrifugation (AUC)

AUC is a first-principles method that provides detailed information about the size, shape, and interactions of macromolecules in solution.[3][4][5] In a sedimentation velocity (SV) experiment, the rate at which micelles sediment under a strong centrifugal field is monitored. This sedimentation rate is related to the micelle's mass, shape, and the buoyancy of the solution.

SV-AUC is particularly well-suited for characterizing the heterogeneity of a sample, easily distinguishing between monomers, micelles, and larger aggregates.[3][4]

Section 4: Practical Implications for the Bench Scientist

A thorough understanding of DM's micellar properties directly impacts the success of membrane protein research:

-

Solubilization: Effective solubilization requires a sufficient concentration of micelles. A common rule of thumb is to work at a detergent concentration of at least 2-3 times the CMC.

-

Purification: During purification steps like affinity chromatography or size-exclusion chromatography, it is imperative to maintain the detergent concentration in all buffers above the CMC to prevent the protein from precipitating.

-

Structural Studies: For techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography, the size and homogeneity of the protein-detergent complex are critical. The size of the DM micelle contributes to the overall size of the complex, which can influence particle alignment in cryo-EM and crystal packing.

-

Functional Assays: The micellar environment can affect the activity of a membrane protein. It is essential to characterize the protein's function in a well-defined detergent system.

By mastering the principles and techniques outlined in this guide, researchers can leverage the properties of n-Decyl-β-D-maltopyranoside to its fullest potential, paving the way for new discoveries in the intricate world of membrane proteins.

References

- 1. Anatrace.com [anatrace.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Analytical Ultracentrifugation Sedimentation Velocity for the Characterization of Detergent-Solubilized Membrane Proteins Ca++-ATPase and ExbB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical ultracentrifugation sedimentation velocity for the characterization of detergent-solubilized membrane proteins Ca++-ATPase and ExbB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A-Technical-Guide-to-Decyl-β-D-maltopyranoside-in-Glycobiology-Research-

Introduction:-The-Role-of-Detergents-in-Glycobiology

Glycobiology,-a-field-dedicated-to-understanding-the- multifaceted-roles-of-carbohydrates-in-health-and-disease,-often-confronts-the-challenge-of-studying-glycoproteins-and-other-glycosylated-molecules-within-their-native-membrane-environment.-The-extraction-and-stabilization-of-these-molecules-are-paramount-for-their-structural-and-functional-characterization.-This-is-where-detergents,-such-as-Decyl-β-D-maltopyranoside-(DM),-play-a-pivotal-role.-DM,-a-non-ionic-detergent,-has-emerged-as-a-valuable-tool-for-researchers-due-to-its-mild-nature-and-effectiveness-in-solubilizing-and-stabilizing-membrane-proteins-while-preserving-their-delicate-structures-[cite:-4].-This-guide-provides-an-in-depth-exploration-of-the-applications-of-Decyl-β-D-maltopyranoside-in-glycobiology-research,-offering-both-theoretical-insights-and-practical-protocols.

Understanding-Decyl-β-D-maltopyranoside-(DM):-Key-Properties

Decyl-β-D-maltopyranoside-is-a-glycosidic-surfactant-with-a-structure-comprising-a-hydrophilic-maltose-headgroup-and-a-hydrophobic-ten-carbon-alkyl-chain-[cite:-4,-10].-This-amphipathic-nature-allows-it-to-interact-with-both-the-hydrophobic-lipid-bilayer-of-cell-membranes-and-the-aqueous-environment,-facilitating-the-extraction-of-membrane-associated-proteins.

Critical-Micelle-Concentration-(CMC)

A-crucial-property-of-any-detergent-is-its-Critical-Micelle-Concentration-(CMC),-the-concentration-at-which-detergent-monomers-begin-to-self-assemble-into-micelles-[cite:-13].-For-Decyl-β-D-maltopyranoside,-the-CMC-is-approximately-1.6-1.8-mM-[cite:-6,-11,-16].-Working-above-the-CMC-is-essential-for-the-effective-solubilization-of-membrane-proteins,-as-the-micelles-create-a-hydrophobic-environment-that-shields-the-protein's-transmembrane-domains-from-the-aqueous-buffer.

Physicochemical-Properties-of-Decyl-β-D-maltopyranoside

| Property | Value | Source |

| Molecular Weight | 482.56 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 1.6 - 2.2 mM | [2][3][4][5] |

| Aggregation Number | ~48 | Not explicitly found in search results |

| Micelle Molecular Weight | ~40 kDa | [3] |

| Form | Powder/Crystalline solid | [5] |

Core-Applications-in-Glycobiology-Research

The-mild,-non-denaturing-properties-of-Decyl-β-D-maltopyranoside-make-it-a-versatile-detergent-for-a-range-of-applications-in-glycobiology.

1.-Solubilization-and-Purification-of-Glycoproteins

A-primary-application-of-DM-is-the-extraction-of-glycoproteins-from-cellular-membranes.-Its-ability-to-disrupt-lipid-lipid-and-protein-lipid-interactions-without-significantly-disrupting-protein-protein-interactions-is-key-to-maintaining-the-structural-and-functional-integrity-of-the-solubilized-protein-[cite:-14].-Once-solubilized,-the-glycoprotein-can-be-purified-using-various-chromatography-techniques.

Experimental-Workflow:-Glycoprotein-Solubilization-and-Purification

References

- 1. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. n -Decyl-b-D-maltopyranoside, Ultrol Grade - CAS 82494-09-5 - Calbiochem Non-ionic detergent designed for solubilization of membrane-bound proteins. Absorbance (1 , H2O, 260 nm):0.1. 82494-09-5 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes & Protocols: Leveraging Decyl-β-D-maltopyranoside for High-Fidelity GPCR Purification and Stabilization

Foreword: The Art and Science of GPCR Solubilization

G-Protein Coupled Receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. Their extraction from the native lipid bilayer and subsequent purification is a notoriously challenging yet critical step for structural biology, drug discovery, and biophysical characterization. The choice of detergent is paramount, as it must mimic the native membrane environment to maintain the receptor's structural integrity and functional competence. Among the arsenal of available detergents, n-Decyl-β-D-maltopyranoside (DM) has emerged as a valuable tool, offering a balance of solubilizing power and gentleness that is conducive to the stabilization of many GPCRs.

This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of DM for GPCR purification. We will delve into the "why" behind experimental choices, offering not just protocols, but a framework for rational decision-making in your research.

Section 1: Understanding Decyl-β-D-maltopyranoside (DM) - A Detergent Profile

DM is a non-ionic detergent belonging to the alkyl maltoside family. Its structure consists of a hydrophilic maltose headgroup and a 10-carbon hydrophobic alkyl chain.[1][2] This amphipathic nature allows it to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of GPCRs, effectively extracting them into a soluble form.[3]

The "Why": Causality in Detergent Selection

The efficacy of a detergent is a delicate balance between its ability to solubilize the membrane and its potential to denature the protein of interest. Shorter-chain detergents, like octyl glucoside (OG), are often more denaturing.[4][5][6] Molecular dynamics simulations have revealed that highly mobile, short-chain detergents can penetrate the core of the transmembrane domain, leading to a loss of helical structure and destabilization.[4][5][6] In contrast, longer-chain detergents such as Dodecyl-β-D-maltopyranoside (DDM) and DM provide a more stable, lipid-like environment.[6][7] DM, with its C10 alkyl chain, offers a favorable compromise, forming smaller micelles than DDM which can be advantageous for subsequent structural studies like crystallography.[1][8]

Key Physicochemical Properties of DM

A crucial parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[9][10] Solubilization of membrane proteins occurs at or above the CMC. DM has a relatively low CMC, which is economically advantageous as less detergent is required.[1]

| Property | Value | Reference |

| Chemical Formula | C₂₂H₄₂O₁₁ | [11] |

| Molecular Weight | 482.6 g/mol | [11] |

| Critical Micelle Concentration (CMC) in H₂O | ~1.8 mM (~0.087%) | [11] |

| Aggregation Number | ~69 | [11] |

Section 2: Experimental Workflow - From Membrane to Purified GPCR

This section outlines a general workflow for the solubilization and purification of a target GPCR using DM. It is imperative to note that these are starting points, and optimization is crucial for each specific receptor.

Caption: A generalized workflow for GPCR purification using Decyl-β-D-maltopyranoside.

Protocol 1: GPCR Solubilization from Cell Membranes

Rationale: The goal of this protocol is to gently extract the GPCR from the lipid bilayer while maintaining its native conformation. The concentration of DM is critical; it must be significantly above the CMC to ensure efficient micelle formation and solubilization, but not so high as to be wasteful or interfere with downstream applications. A detergent-to-protein ratio is often a more reliable metric than a fixed percentage.

Materials:

-

Purified cell membranes expressing the target GPCR.

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail.

-

10% (w/v) Decyl-β-D-maltopyranoside (DM) stock solution.

Procedure:

-

Membrane Preparation: Thaw the purified cell membranes on ice. Determine the total protein concentration using a standard protein assay (e.g., BCA).

-

Dilution: Dilute the membranes with Solubilization Buffer to a final protein concentration of 2-5 mg/mL. This ensures that the detergent can effectively interact with the membrane proteins.

-

Detergent Addition: While gently stirring on ice, add the 10% DM stock solution dropwise to the membrane suspension to achieve a final concentration of 0.5% - 1.0% (w/v). A good starting point for optimization is a detergent-to-protein ratio of 3:1 to 10:1 (w/w).[12]

-

Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation. This allows for the equilibrium of detergent partitioning into the membrane and the formation of receptor-detergent mixed micelles.

-

Clarification: Centrifuge the solubilization mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated proteins.[12]

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized GPCR in DM micelles. This fraction is now ready for purification.

Protocol 2: Affinity Purification of Solubilized GPCR

Rationale: Affinity chromatography is the primary step for isolating the target GPCR from the complex mixture of solubilized proteins. It is crucial to maintain a DM concentration above its CMC in all buffers to prevent the receptor from aggregating.

Materials:

-

Solubilized GPCR fraction (from Protocol 1).

-

Affinity resin (e.g., Ni-NTA for His-tagged proteins, or antibody-coupled resin for epitope-tagged proteins).

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole (for His-tags), and 0.05% (w/v) DM.

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole (for His-tags), and 0.05% (w/v) DM.

Procedure:

-

Resin Equilibration: Equilibrate the affinity resin with 5-10 column volumes of Wash Buffer.

-

Binding: Apply the clarified supernatant containing the solubilized GPCR to the equilibrated resin. This can be done by gravity flow or using a chromatography system. Allow the sample to bind for 1-2 hours at 4°C.

-

Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the purified GPCR from the resin using the Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Pooling: Pool the fractions containing the highest concentration of the target GPCR.

Protocol 3: Size Exclusion Chromatography (SEC) for Final Polishing and Quality Control

Rationale: SEC serves a dual purpose: it removes any remaining protein contaminants and aggregates, and it allows for a detergent exchange if necessary. A symmetrical, monodisperse peak on the SEC chromatogram is a strong indicator of a stable and homogenous GPCR preparation.

Materials:

-

Affinity-purified GPCR.

-

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) DM.

-

Size exclusion chromatography column suitable for membrane proteins (e.g., Superdex 200 Increase or equivalent).

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.

-